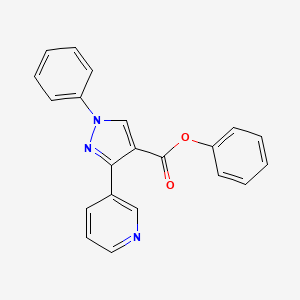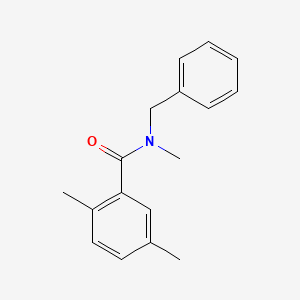![molecular formula C19H16N2O2S B5809796 N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5809796.png)
N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-1-naphthamide, also known as HNHA, is a chemical compound that has been extensively studied in scientific research. It belongs to the class of thiosemicarbazones and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-1-naphthamide involves the inhibition of ribonucleotide reductase, which is an enzyme involved in DNA synthesis. This inhibition leads to a decrease in the production of deoxyribonucleotides, which are essential for DNA replication. As a result, cancer cells are unable to proliferate and eventually undergo apoptosis.
Biochemical and Physiological Effects:
Apart from its anti-cancer activity, N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-1-naphthamide has also been found to exhibit other biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which is a neurotransmitter involved in various physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-1-naphthamide in lab experiments is its high specificity towards cancer cells. It has been found to exhibit minimal toxicity towards normal cells, making it a promising candidate for cancer treatment. However, one of the limitations of using N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-1-naphthamide is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-1-naphthamide. One of the areas of research is the optimization of N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-1-naphthamide synthesis to improve its solubility and bioavailability. Another area of research is the development of N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-1-naphthamide analogs with improved anti-cancer activity and selectivity towards cancer cells. Additionally, the study of N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-1-naphthamide in combination with other anti-cancer agents could lead to the development of more effective cancer treatments.
Métodos De Síntesis
N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-1-naphthamide can be synthesized by reacting 2-hydroxy-4-methylacetophenone with thiosemicarbazide in the presence of hydrochloric acid and sodium hydroxide. The resulting compound is then treated with 1-naphthylamine to obtain N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-1-naphthamide.
Aplicaciones Científicas De Investigación
N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-1-naphthamide has been studied for its potential use in cancer treatment. It has been found to exhibit anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and pancreatic cancer. N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-1-naphthamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Propiedades
IUPAC Name |
N-[(2-hydroxy-4-methylphenyl)carbamothioyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-12-9-10-16(17(22)11-12)20-19(24)21-18(23)15-8-4-6-13-5-2-3-7-14(13)15/h2-11,22H,1H3,(H2,20,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVSITQOKFAPNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxy-4-methylphenyl)carbamothioyl]naphthalene-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(4-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5809724.png)
![4-({[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}methyl)benzoic acid](/img/structure/B5809730.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5809737.png)
![ethyl {[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]thio}acetate](/img/structure/B5809743.png)

![2-[(2-methylbenzoyl)oxy]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5809751.png)
![2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5809752.png)

![methyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B5809766.png)
![N-{3,5-dichloro-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5809776.png)


![2-[(4-ethoxybenzoyl)amino]benzamide](/img/structure/B5809803.png)
